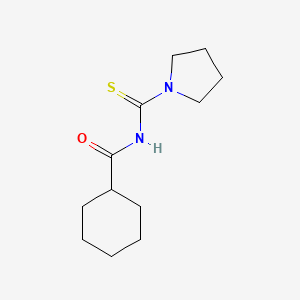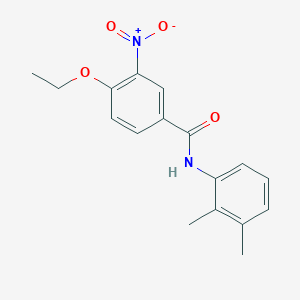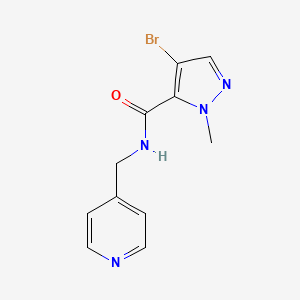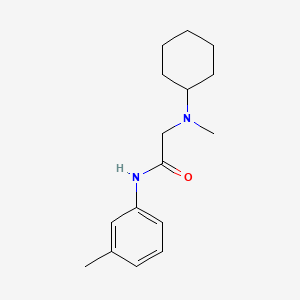![molecular formula C19H22N2O3 B5709028 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is also known as DMAPB and belongs to the class of benzamide compounds. DMAPB has been found to have potential therapeutic applications due to its ability to modulate certain biological pathways.
作用機序
The mechanism of action of DMAPB is not fully understood. However, it has been shown to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune response. DMAPB has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. DMAPB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMAPB has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMAPB has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, DMAPB has been shown to reduce the proliferation and induce apoptosis in cancer cells. DMAPB has also been found to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
DMAPB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using commercially available starting materials. DMAPB has also been found to have low toxicity and can be used at relatively high concentrations. However, DMAPB has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experiments. DMAPB also has a short half-life and requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research on DMAPB. One area of research is the development of DMAPB analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of DMAPB and its mechanism of action. Further studies are also needed to investigate the potential therapeutic applications of DMAPB in various diseases. In addition, studies are needed to investigate the safety and toxicity of DMAPB in preclinical and clinical studies.
Conclusion
In conclusion, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has potential therapeutic applications in various diseases. It has anti-inflammatory, anti-tumor, and neuroprotective properties. DMAPB modulates the activity of NF-κB and PPARγ, which are involved in inflammation and metabolism. DMAPB has several advantages for lab experiments, but also has some limitations. Future research on DMAPB should focus on the development of analogs with improved properties, identification of molecular targets, and investigation of therapeutic applications in various diseases.
合成法
The synthesis of DMAPB involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropan-1-amine to form 4-(2,2-dimethylpropanamido)-3-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with 3-aminophenylboronic acid to form DMAPB.
科学的研究の応用
DMAPB has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. DMAPB has also been found to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, DMAPB has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-14-10-8-13(9-11-14)17(22)20-15-6-5-7-16(12-15)24-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSYLJSMZJAYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)
![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)


![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)
